molecular formula C21H22N4O4S2 B2605809 (Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 438244-23-6

(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2605809
CAS RN: 438244-23-6
M. Wt: 458.55
InChI Key: BIISLFOSEBJGPF-SQFISAMPSA-N
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Description

The compound appears to contain several functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidinone group, a thiazolidinone group, and a carboxylic acid group. Piperidine is a common structure in many pharmaceuticals and alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The piperidine ring would provide basicity, while the carboxylic acid group would provide acidity. The pyrido[1,2-a]pyrimidinone and thiazolidinone groups would contribute to the compound’s overall polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being a solid at room temperature. The compound’s solubility would be influenced by the polar pyrido[1,2-a]pyrimidinone and thiazolidinone groups .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which demonstrated significant anticancer and antiangiogenic effects in mouse models. These compounds effectively reduced tumor volume, cell number, and suppressed tumor-induced endothelial proliferation, suggesting potential for anticancer therapy with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Fluorescent pH Sensors

Cui et al. (2004) developed 4-piperidine-naphthalimide derivatives with a 2-imino-oxalidin (thiazolidin) side chain, exhibiting strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate the compound's utility as a novel fluorescent pH sensor for biological and chemical research applications (Cui et al., 2004).

Antibacterial Agents

Research by Tucker et al. (1998) on oxazolidinones, a class of synthetic antibacterial agents, explored derivatives including piperazinyl oxazolidinones. These compounds were found effective against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting the structural component's potential in developing new antibacterial treatments (Tucker et al., 1998).

Antimicrobial Activity

A study on thiazolidinone derivatives bearing a pyridine moiety demonstrated antimicrobial efficacy. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Khalil et al., 2014).

properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c26-17(27)8-6-12-25-20(29)15(31-21(25)30)13-14-18(23-9-3-1-4-10-23)22-16-7-2-5-11-24(16)19(14)28/h2,5,7,11,13H,1,3-4,6,8-10,12H2,(H,26,27)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISLFOSEBJGPF-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid

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